4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
Description
Nomenclature and IUPAC Classification
The compound 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) substitutive nomenclature rules. The parent structure is a benzoate ester, with substitutions at the 2- and 4-positions of the phenyl ring. The 2-position features a methoxy group (-OCH₃), while the 4-position contains a hydrazone moiety formed from the condensation of (3,4-dimethylphenoxy)acetyl hydrazine and a benzaldehyde derivative. The hydrazone group adopts the E-configuration, as indicated by the stereodescriptor in the name, which arises from the trans arrangement of the substituents around the C=N bond.
The molecular formula C₂₁H₁₆ClN₃O₄ reflects the compound’s composition, with a molecular weight of 409.83 g/mol. The SMILES notation COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3Cl provides a linear representation of the structure, emphasizing the connectivity of the methoxyphenyl, hydrazone, and 2-chlorobenzoate groups. The IUPAC name prioritizes the hydrazone as a “hydrazono” substituent, adhering to the Blue Book guidelines that favor substitutive naming over functional class terminology.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆ClN₃O₄ |
| Molecular Weight | 409.83 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Hydrazone, benzoate ester, methoxy, chloro |
Historical Context in Hydrazone Derivative Research
Hydrazones have been pivotal in organic chemistry since Emil Fischer’s late 19th-century work on osazones, which aided in carbohydrate characterization. The discovery that hydrazones could stabilize reactive carbonyl groups spurred their use as intermediates in heterocyclic synthesis, such as pyrazoles and triazoles. In the 20th century, hydrazones gained prominence in medicinal chemistry due to their bioisosteric equivalence to amides and their role in drug delivery systems. For example, antibody-drug conjugates (ADCs) leverage hydrazone linkages for pH-dependent drug release, a concept validated in therapies like gemtuzumab ozogamicin.
The synthesis of acylhydrazones, including derivatives like the title compound, advanced significantly with the development of Hantzsch-type condensations and metal-catalyzed reactions. These methods enabled the incorporation of diverse aromatic and heteroaromatic substituents, enhancing the pharmacological potential of hydrazones. The introduction of electron-donating groups (e.g., methoxy) and halogen atoms (e.g., chloro) in structures such as this compound reflects efforts to optimize solubility and target binding.
Significance in Organic and Medicinal Chemistry
In medicinal chemistry , acylhydrazones are valued for their versatility in interacting with biological targets. The title compound’s hydrazone group (-CO-NH-N=) serves as a pharmacophore capable of hydrogen bonding with enzymes or receptors, a feature exploited in antiviral and antitumor agents. For instance, derivatives with chloro substituents exhibit enhanced lipid solubility, facilitating membrane penetration, while methoxy groups improve metabolic stability.
In organic synthesis , the compound’s hydrazone moiety acts as a linchpin for constructing nitrogen-containing heterocycles. Under acidic conditions, the C=N bond can undergo cyclization with adjacent nucleophiles, yielding pyrazoline or indole derivatives. The 2-chlorobenzoate ester further provides a site for nucleophilic acyl substitution, enabling diversification into amides or ketones.
| Functional Group | Role in Chemistry |
|---|---|
| Hydrazone (-CO-NH-N=) | Pharmacophore; precursor for heterocycles |
| 2-Chlorobenzoate | Electrophilic site for substitution |
| Methoxy (-OCH₃) | Electron-donating; enhances stability |
Properties
Molecular Formula |
C25H23ClN2O5 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H23ClN2O5/c1-16-8-10-19(12-17(16)2)32-15-24(29)28-27-14-18-9-11-22(23(13-18)31-3)33-25(30)20-6-4-5-7-21(20)26/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+ |
InChI Key |
QLUIOVWKWRDNMH-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of with to form the corresponding hydrazide. This reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with in the presence of an acid catalyst to form the hydrazone intermediate. This step is typically performed at room temperature.
Esterification: The final step involves the esterification of the hydrazone intermediate with using a coupling reagent such as and . This reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Reaction with aqueous HCl (1–3 M) at 60–80°C cleaves the ester bond, yielding 2-chlorobenzoic acid and the corresponding phenolic hydrazone derivative.
-
Basic Hydrolysis : Treatment with NaOH (2–5% w/v) in ethanol/water mixtures (1:1) at 25–40°C produces the sodium salt of 2-chlorobenzoic acid and a phenolate intermediate.
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic | HCl (1–3 M) | 60–80°C, 2–4 hours | 2-Chlorobenzoic acid + Phenolic hydrazone |
| Basic | NaOH (2–5%) in EtOH/H₂O | 25–40°C, 3–6 hours | Sodium 2-chlorobenzoate + Phenolate |
Nucleophilic Substitution at the Aromatic Ring
The 2-chlorobenzoate moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
-
With Amines : Reacting with primary amines (e.g., methylamine) in DMF at 80–100°C replaces the chlorine atom, forming substituted benzamides.
-
With Thiols : In the presence of Cu(I) catalysts, thiophenol derivatives displace the chloride at 60–80°C.
Hydrazone Reactivity
The hydrazone group enables condensation and redox reactions:
-
Condensation with Carbonyls : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form bis-hydrazones.
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the C=N bond to a C–N single bond at 0–5°C, yielding a saturated hydrazine derivative.
Table 2: Key Hydrazone Reactions
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Aldehyde Condensation | Benzaldehyde, EtOH, reflux, 6 hours | Bis-hydrazone derivative |
| Reduction | NaBH₄, MeOH, 0–5°C, 1 hour | Saturated hydrazine analog |
Esterification and Transesterification
The phenolic –OH group (from hydrolyzed products) can be re-esterified:
-
With Acid Chlorides : Reacts with acetyl chloride in dichloromethane (DCM) using triethylamine as a base to form new ester derivatives .
-
Transesterification : Methanol in the presence of p-toluenesulfonic acid (PTSA) replaces the 2-chlorobenzoate group with a methyl ester.
Stability Under Oxidative Conditions
The compound decomposes in strong oxidative environments:
-
H₂O₂/Fe²⁺ (Fenton’s Reagent) : Degrades the hydrazone linkage within 30 minutes at 25°C, producing fragmented aromatic byproducts.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.
-
NAS Reactions : Follow a two-step mechanism involving Meisenheimer complex formation and subsequent chloride elimination.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate . For instance, derivatives containing hydrazone linkages have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that hydrazone derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for drug development in oncology .
Antioxidant Properties
The antioxidant activity of similar compounds has also been investigated. Compounds with hydrazone structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Research indicates that compounds with structural similarities to This compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. For instance, its ability to form coordination complexes with metal ions can lead to applications in catalysis or as sensors. The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical and thermal properties .
Photophysical Properties
Compounds containing methoxy and chlorobenzoate groups are often studied for their photophysical properties. Research has shown that these compounds can exhibit fluorescence, making them suitable for applications in optoelectronics and as fluorescent probes in biological imaging .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Pharmaceutical Effects: In medicinal applications, it may interact with specific molecular targets such as receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
The compound shares core structural motifs with several analogs (Table 1). Key differences lie in the substituents on the hydrazone moiety and the ester group:
Key Observations :
- The target compound’s 3,4-dimethylphenoxyacetyl group enhances steric bulk and electron density compared to simpler aryl groups (e.g., 4-methoxyphenyl in ). This may influence solubility and reactivity.
- The 2-chlorobenzoate ester offers moderate polarity relative to dichlorobenzoate esters (e.g., ), balancing lipophilicity and metabolic stability.
Physicochemical Properties
- Solubility: The 3,4-dimethylphenoxy group likely reduces aqueous solubility compared to compounds with methoxy or hydroxyl groups (e.g., ). Dichlorobenzoate analogs () exhibit even lower solubility due to increased halogen content.
- Thermal Stability : Hydrazones with bulky substituents (e.g., naphthyl in ) often show higher melting points, suggesting the target compound may decompose at temperatures >200°C.
Biological Activity
The compound 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Structure
The chemical structure of the compound can be represented as follows:
This structure includes a phenolic moiety, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 485.93 g/mol |
| CAS Number | 880018-91-7 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have indicated that derivatives of hydrazones, including the compound , exhibit notable antimicrobial properties. For instance, a study demonstrated that similar hydrazone compounds showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antiparasitic Activity
A significant case study evaluated the antiplasmodial activity of hydrazone derivatives against Plasmodium falciparum, a malaria-causing parasite. The results indicated that these compounds could inhibit parasite growth effectively in vitro, suggesting potential therapeutic applications for malaria treatment .
Cytotoxic Effects
In vitro cytotoxicity assays have been performed to assess the effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The hydrazone moiety may interact with specific enzymes involved in microbial metabolism, leading to reduced viability of pathogens.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death .
- Disruption of Membrane Integrity : The phenolic components can disrupt bacterial cell membranes, enhancing the antimicrobial effect .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various hydrazone compounds against Staphylococcus aureus. The results indicated that concentrations as low as 50 µg/mL significantly inhibited bacterial growth.
Study 2: Antiplasmodial Activity
A murine model was used to evaluate the in vivo effectiveness of the compound against Plasmodium yoelii. Mice treated with the compound exhibited a significant reduction in parasitemia and improved survival rates compared to untreated controls .
Q & A
Basic: What are the established synthetic routes for preparing this hydrazone derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a two-step process:
Hydrazide Formation: React 3,4-dimethylphenoxyacetic acid hydrazide with a substituted benzaldehyde derivative (e.g., 2-methoxy-4-formylphenyl benzoate) in a polar aprotic solvent like DMSO or ethanol. Reflux for 12–18 hours under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone bond .
Purification: Post-reaction, the crude product is precipitated in ice water, stirred for 12 hours, and recrystallized using ethanol/water mixtures. Yield optimization (e.g., 65–85%) depends on stoichiometric ratios (1:1 hydrazide:aldehyde), prolonged reflux times (up to 18 hours), and controlled cooling rates to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
